molecular formula C18H26Cl2O3 B075687 Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester CAS No. 1320-15-6

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester

Cat. No.: B075687
CAS No.: 1320-15-6
M. Wt: 361.3 g/mol
InChI Key: RKZULGKMTDEQNJ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester: is an organic compound with the molecular formula C_16H_24Cl_2O_3. It is a derivative of butanoic acid and is commonly used in various industrial and agricultural applications. This compound is known for its role as a herbicide, particularly in controlling broadleaf weeds.

Scientific Research Applications

Chemistry: Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester is used as a model compound in studying esterification reactions and the behavior of esters under different chemical conditions.

Biology: In biological research, this compound is used to study the effects of herbicides on plant physiology and biochemistry. It helps in understanding the mechanisms of herbicide action and resistance in plants.

Medicine: While not directly used in medicine, the study of its analogs and derivatives can provide insights into the development of new pharmaceuticals with similar chemical structures.

Industry: The primary application of this compound is in agriculture as a herbicide. It is used to control broadleaf weeds in various crops, improving crop yield and quality.

Mechanism of Action

Target of Action

The primary target of 2,4-DB Isooctyl Ester is the plant hormone system, specifically the auxin pathway . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.

Mode of Action

2,4-DB Isooctyl Ester acts as a synthetic auxin . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid . It mimics the action of the natural auxin, leading to uncontrolled and disorganized growth, which eventually causes the death of the plant .

Biochemical Pathways

The compound affects the auxin pathway, disrupting normal plant growth and development . The overstimulation of this pathway leads to excessive, unregulated growth, which can interfere with the plant’s nutrient transport, photosynthesis, and other vital functions .

Pharmacokinetics

The pharmacokinetics of 2,4-DB Isooctyl Ester involves absorption, distribution, metabolism, and excretion (ADME). After application, the compound is absorbed through the leaf surface and is distributed throughout the plant . The compound is metabolized in the plant, with the primary degradation mechanism being the hydrolysis of esters . The half-life of 2,4-DB Isooctyl Ester varies depending on environmental conditions, with reported half-lives ranging from 138.6 to 346.6 hours under different temperatures and pH values .

Result of Action

The result of the action of 2,4-DB Isooctyl Ester is the death of the plant. The compound’s interaction with the auxin pathway leads to uncontrolled growth, which disrupts normal plant functions and eventually leads to plant death .

Action Environment

The action of 2,4-DB Isooctyl Ester is influenced by various environmental factors. The hydrolysis and photolysis of the compound can be affected by factors such as temperature, pH value, type of water, and light sources . For instance, the hydrolysis half-lives of the compound were found to be shorter at higher temperatures and at acidic or alkaline pH values . These factors can influence the compound’s action, efficacy, and stability in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester typically involves the esterification of 4-(2,4-dichlorophenoxy)butanoic acid with isooctanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products, including carboxylic acids and aldehydes.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

    Hydrolysis: 4-(2,4-dichlorophenoxy)butanoic acid and isooctanol.

    Oxidation: Carboxylic acids, aldehydes, and other oxidation products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Butanoic acid, 4-(2,4-dichlorophenoxy)-, methyl ester
  • Butanoic acid, 4-(2,4-dichlorophenoxy)-, ethyl ester
  • Butanoic acid, 4-(2,4-dichlorophenoxy)-, propyl ester

Comparison:

  • Butanoic acid, 4-(2,4-dichlorophenoxy)-, isooctyl ester has a longer alkyl chain compared to its methyl, ethyl, and propyl ester counterparts, which can influence its solubility, volatility, and herbicidal activity.
  • The isooctyl ester form is often preferred in agricultural applications due to its enhanced stability and effectiveness in controlling a wide range of weeds.
  • The different ester forms may vary in their absorption and translocation within plants, affecting their overall herbicidal efficacy.

This comprehensive overview should provide you with a detailed understanding of this compound

Properties

IUPAC Name

6-methylheptyl 4-(2,4-dichlorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Cl2O3/c1-14(2)7-4-3-5-11-23-18(21)8-6-12-22-17-10-9-15(19)13-16(17)20/h9-10,13-14H,3-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZULGKMTDEQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320-15-6
Record name 2,4-DB-isoctyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctyl 4-(2,4-dichlorophenoxy)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DB-ISOCTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q89W4BPU12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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